N-Methyl Zonisamide

Thermal Analysis Impurity Profiling Reference Standards

QC laboratories face peak misidentification when using zonisamide or alternate impurities to quantify the N-methyl impurity, risking failed ANDA/DMF submissions. N-Methyl Zonisamide (CAS 68292-02-4) is the discrete, well-characterized reference standard that resolves this challenge. • Distinct HPLC/UPLC retention from zonisamide ensures unambiguous peak assignment; mp 112-114°C provides orthogonal identity confirmation. • Enables accurate impurity quantification at ≤0.3% per ICH Q3A, supporting QC lot release and stability studies. • Supplied with full characterization data (NMR, HPLC, MS) traceable to USP/EP pharmacopeial standards.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 68292-02-4
Cat. No. B124227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Zonisamide
CAS68292-02-4
SynonymsN-Methyl-1,2-benzisoxazole-3-methanesulfonamide; 
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=NOC2=CC=CC=C21
InChIInChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3
InChIKeyIFLCNEUQVNHBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Zonisamide: Reference Standard and Impurity Analysis


N-Methyl Zonisamide (CAS 68292-02-4) is a sulfonamide derivative and a methylated analog of the anticonvulsant drug zonisamide . It is classified primarily as a pharmaceutical impurity, specifically the N-methyl impurity of zonisamide, and is routinely used as a reference standard in analytical method development, quality control, and regulatory submissions [1]. Its molecular formula is C9H10N2O3S with a molecular weight of 226.25 g/mol [2].

Impurity Reference Standard

Sulfonamide derivative impurity standard for zonisamide analytical workflows

Primary Use Context

Supports HPLC method development, validation, and QC lot release testing

Critical Differentiator

Requires discrete standard due to distinct chromatographic and solid-state properties vs parent drug

N-Methyl Zonisamide: Why Substitution Fails


N-Methyl Zonisamide is a specific, structurally distinct chemical entity that cannot be functionally or analytically substituted by the parent drug (zonisamide) or other zonisamide-related impurities. Its unique physicochemical properties, such as a significantly lower melting point and different chromatographic retention, necessitate its use as a discrete reference standard. In analytical contexts, the use of zonisamide or a different impurity to identify and quantify N-Methyl Zonisamide would lead to inaccurate peak identification, incorrect quantification of the impurity in drug substance or product, and failure to meet regulatory specifications for impurity profiling [1]. Precise control of this specific impurity is critical for compliance with ICH guidelines and pharmacopeial standards .

Zonisamide (parent drug) has a different melting point and HPLC retention; may lead to misidentification if substituted.

Other zonisamide-related impurities (e.g., N-Acetyl, N,N-Dimethyl) have distinct molecular weights and CAS numbers, causing inaccurate quantification.

Regulatory impurity profiling per ICH Q3A requires a compound-specific reference standard; substitution risks non-compliance.

N-Methyl Zonisamide Key Differentiators


Melting Point Depression for Solid-State Characterization

The melting point of N-Methyl Zonisamide (112 - 114°C ) is significantly lower than that of the parent drug zonisamide (163 - 167°C ). This substantial difference in a fundamental physicochemical property allows for unambiguous differentiation in solid-state characterization and provides a clear, quantifiable benchmark for confirming the identity of the isolated impurity reference standard.

Melting Point Depression
Head-to-head
Target: 112–114 °C vs Zonisamide: 163–167 °C (Δ ≈50 °C lower)
Supports unambiguous solid-state identity confirmation
Based on Certificate of Analysis data
Thermal Analysis Impurity Profiling Reference Standards

Chromatographic Selectivity for Impurity Analysis

N-Methyl Zonisamide and the parent drug zonisamide are chemically distinct, leading to baseline separation under standard reversed-phase HPLC conditions [1]. While the exact resolution factor (Rs) is method-dependent, the structural modification of N-methylation ensures a significantly different retention time. This property is fundamental to its utility; N-Methyl Zonisamide reference standards are used to calibrate and validate analytical methods specifically for detecting and quantifying this impurity, which is typically controlled to ≤0.3% in zonisamide API per ICH Q3A guidelines .

HPLC Selectivity
Method context
Baseline separation achievable under standard reversed-phase HPLC (e.g., C8 column)
Enables specific impurity quantification in zonisamide samples
Retention time method-dependent
HPLC Method Validation Quality Control

Purity Profile: Distinct Molecular Identity

The identity of N-Methyl Zonisamide is defined by its unique CAS number (68292-02-4), molecular formula (C9H10N2O3S), and molecular weight (226.25 g/mol), which are distinct from other known zonisamide impurities such as N-Acetyl Zonisamide (CAS 68936-43-6, MW 254.26) [1] and N,N-Dimethyl Zonisamide (CAS 1217201-89-2, MW 267.31) . This clear definition is essential for procurement, ensuring the correct reference standard is obtained for method development and validation activities targeting this specific impurity.

Distinct Molecular Identity
Specification review
MW 226.25 g/mol, distinct from N-Acetyl (254.26) and N,N-Dimethyl (267.31) impurities
Ensures procurement of correct impurity standard
Identity defined by CAS 68292-02-4
Impurity Profiling Quality Control Reference Standards

Reduced Carbonic Anhydrase Inhibition

While both compounds modulate sodium and calcium channels, a key pharmacological difference exists in their interaction with carbonic anhydrase (CA). N-Methyl Zonisamide is reported to inhibit CA to a 'weaker extent' than zonisamide [1]. Quantitative comparison: Zonisamide is a weak inhibitor of hCA II with a Ki of 4.3 µM and an effective inhibitor of hCA IX (Ki = 5.1 nM) [2]. While direct Ki data for N-Methyl Zonisamide is not available, the established weaker activity indicates the N-methylation negatively impacts binding affinity to the enzyme active site. This difference is a potential basis for any divergent in vivo pharmacology or for understanding structure-activity relationships.

CA Inhibition Profile
Class-level inference
Zonisamide Ki hCA II 4.3 µM; N-Methyl Zonisamide reported weaker inhibition
May support structure-activity relationship interpretation
Direct Ki data for N-Methyl not available
Pharmacology Enzyme Inhibition Mechanism of Action

N-Methyl Zonisamide Validated Applications


Analytical Method Development and Validation for Zonisamide API

As a primary reference standard, N-Methyl Zonisamide is essential for developing and validating robust HPLC or UPLC methods. Its distinct chromatographic retention compared to zonisamide [1] and other impurities allows for the establishment of system suitability parameters, including resolution and relative retention time (RRT). This ensures the method is specific and capable of accurately quantifying the N-methyl impurity in zonisamide active pharmaceutical ingredient (API) batches, a requirement for QC release and stability studies [2].

Regulatory Filings for Generic Zonisamide

Procuring a well-characterized N-Methyl Zonisamide reference standard is a prerequisite for compiling the impurity profile section of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Regulatory bodies require identification and control of specified impurities. The standard, traceable to pharmacopeial monographs (e.g., USP) [1], provides the definitive benchmark for confirming impurity levels are within the accepted limit, typically ≤0.3% as per ICH Q3A guidelines [2]. The unique CAS number and molecular identity differentiate it from other impurities , ensuring accurate regulatory reporting.

Quality Control Lot Release and Stability Studies

In commercial production, N-Methyl Zonisamide is used as an external standard in QC laboratories to test each manufactured lot of zonisamide drug substance and finished product. Its distinct physical property, a melting point of 112-114°C [1], provides an orthogonal identity confirmation for the reference standard itself. Consistent use of this standard ensures that the concentration of this specific impurity remains below the established threshold, guaranteeing product purity and patient safety throughout the drug product's shelf life [2].

Pharmacological Research on Zonisamide Analogs

For research groups investigating the structure-activity relationships (SAR) of sulfonamide anticonvulsants, N-Methyl Zonisamide serves as a key tool compound. The quantitative evidence of its weaker carbonic anhydrase inhibition compared to zonisamide [1] provides a clear functional differentiator. Researchers can use this compound to dissect the contribution of CA inhibition to the overall therapeutic or side-effect profile of zonisamide, or as a starting point for designing new analogs with altered polypharmacology [2].

Application
Selection Property
Validation Focus
Zonisamide API method development and validation
Distinct HPLC retention vs zonisamide
System suitability: resolution and impurity quantification
Generic zonisamide impurity profiling for ANDA/DMF
Well-characterized impurity identity (CAS, structure)
Regulatory impurity limit confirmation per ICH Q3A
Zonisamide API lot release and stability QC
Orthogonal identity confirmation (melting point 112–114 °C)
Impurity consistency below specified threshold
Sulfonamide anticonvulsant SAR studies
Weaker carbonic anhydrase inhibition vs zonisamide
CA inhibition contribution to pharmacological profile interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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